Diethyl(quinoxalin-2-ylmethyl)propanedioate
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Overview
Description
Diethyl(quinoxalin-2-ylmethyl)propanedioate is an organic compound characterized by the presence of a quinoxaline ring attached to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(quinoxalin-2-ylmethyl)propanedioate typically involves the reaction of quinoxaline derivatives with diethyl malonate. One common method includes the following steps:
Formation of Quinoxaline Derivative: Quinoxaline is synthesized by the condensation of o-phenylenediamine with glyoxal.
Alkylation: The quinoxaline derivative is then alkylated using a suitable alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.
Esterification: The alkylated quinoxaline is reacted with diethyl malonate under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl(quinoxalin-2-ylmethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of quinoxaline-2-ylmethyl alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: Quinoxaline-2-ylmethyl alcohol.
Substitution: Halogenated quinoxaline derivatives.
Scientific Research Applications
Diethyl(quinoxalin-2-ylmethyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a precursor for pharmacologically active agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl(quinoxalin-2-ylmethyl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can modulate enzyme activity by binding to active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Diethyl(quinoxalin-2-yl)malonate
- Diethyl(quinoxalin-2-ylmethyl)succinate
- Diethyl(quinoxalin-2-ylmethyl)fumarate
Uniqueness
Diethyl(quinoxalin-2-ylmethyl)propanedioate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and selectivity in its interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
1501-42-4 |
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Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
diethyl 2-(quinoxalin-2-ylmethyl)propanedioate |
InChI |
InChI=1S/C16H18N2O4/c1-3-21-15(19)12(16(20)22-4-2)9-11-10-17-13-7-5-6-8-14(13)18-11/h5-8,10,12H,3-4,9H2,1-2H3 |
InChI Key |
XCRBSFVOBSMVRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=NC2=CC=CC=C2N=C1)C(=O)OCC |
Origin of Product |
United States |
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